molecular formula C9H13NO B056431 4-Methoxyphenethylamine CAS No. 55-81-2

4-Methoxyphenethylamine

Cat. No.: B056431
CAS No.: 55-81-2
M. Wt: 151.21 g/mol
InChI Key: LTPVSOCPYWDIFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxyphenethylamine involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and efficiency. The process involves the use of large-scale reactors and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenethylamines, aldehydes, acids, and amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and its role as a precursor in various synthetic pathways highlight its importance in both research and industrial applications .

Biological Activity

4-Methoxyphenethylamine (4-MPEA) is an organic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-MPEA is a phenethylamine derivative characterized by a methoxy group at the para position of the phenyl ring. Its chemical formula is C9H13NOC_9H_{13}NO, and it exhibits properties that allow it to interact with various biological systems.

1. Acetylcholinesterase Inhibition

One of the notable biological activities of 4-MPEA derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A study synthesized several sulfonamide derivatives from 4-MPEA, identifying one compound, N-(4-methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, which exhibited competitive inhibition with an IC50 value of 0.075 µM, significantly more potent than neostigmine (IC50 = 2.038 µM) . This suggests potential applications in treating conditions like Alzheimer's disease.

2. Anti-fibrotic Effects

Research involving 4-MPEA hydrochloride demonstrated its efficacy in reducing pulmonary fibrosis in a rat model induced by bleomycin. The administration of this compound led to decreased hydroxyproline levels in serum and lung tissue, indicating a reduction in collagen deposition associated with fibrosis. Immunohistochemical analyses revealed that 4-MPEA downregulated TGF-β1 protein expression, a key factor in fibrotic processes . These findings suggest that 4-MPEA may have therapeutic potential for idiopathic pulmonary fibrosis (IPF).

3. Antimicrobial Activity

The methoxy substituent's position on the phenethylamine structure has been shown to influence antimicrobial activity. Studies have indicated that certain derivatives exhibit strong activity against Gram-positive bacteria and fungi, highlighting the importance of structural modifications in enhancing biological efficacy .

The mechanisms underlying the biological activities of 4-MPEA are multifaceted:

  • Enzyme Inhibition : The competitive inhibition of AChE suggests that 4-MPEA can form stable complexes with the enzyme, preventing substrate access and thereby enhancing cholinergic signaling.
  • Anti-fibrotic Mechanisms : The downregulation of TGF-β1 indicates that 4-MPEA may modulate signaling pathways involved in fibrosis, potentially through interactions with specific receptors or transcription factors.
  • Antimicrobial Mechanisms : The structural characteristics of 4-MPEA derivatives may enhance their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

StudyFindings
Synthesis of sulfonamidesIdentified potent AChE inhibitors derived from 4-MPEA .
Anti-fibrotic effectsDemonstrated significant reduction in pulmonary fibrosis markers in rats .
Antimicrobial activityShowed strong activity against selected bacterial strains .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVSOCPYWDIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

645-58-9 (hydrochloride)
Record name O-Methyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6058764
Record name 4-Methoxybenzeneethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-81-2
Record name 2-(4-Methoxyphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-81-2
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Record name O-Methyltyramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenethylamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43687
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Record name Benzeneethanamine, 4-methoxy-
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Record name 4-Methoxybenzeneethanamine
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Record name p-methoxyphenethylamine
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Record name P-METHOXYPHENETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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